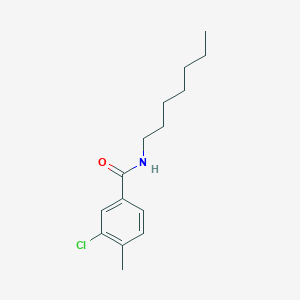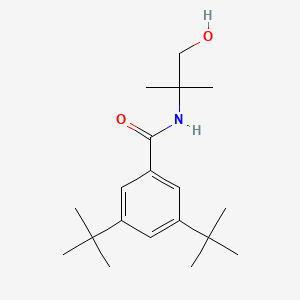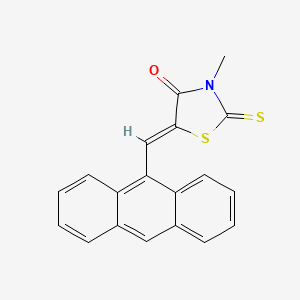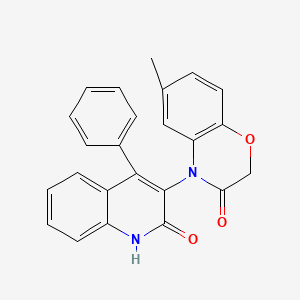![molecular formula C25H20N4O2S B4616168 3-(2-phenylethyl)-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4616168.png)
3-(2-phenylethyl)-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone
Übersicht
Beschreibung
Synthesis Analysis
Quinazolinone derivatives, including structures similar to the one , can be synthesized through various chemical pathways. A common method involves the reaction of 2-aminobenzohydrazides with Schiff bases, leading to the formation of quinazolinones and oxadiazoles under certain conditions, characterized by spectral and analytical methods (Reddy, C. K. Reddy, P. Reddy, 1986). Additionally, one-pot synthesis methods have been developed, utilizing anthranilamides and aldehydes, catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation (Cheng, Guo, Zhang-Negrerie, Du, Zhao, 2013).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including the compound , often exhibits interesting conformational behaviors due to its heterocyclic framework. Studies have shown the presence of staggered and gauche conformations in equilibrium, influenced by the interactions within the molecule. The crystal structure analysis reveals detailed insights into the molecule's conformational preferences and intermolecular interactions, which are crucial for understanding its chemical reactivity and biological activity (Quevedo, Vélez, Pérez-Redondo, 2017).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation, which allows for further functionalization of the molecule. For example, 3-amino-2-methyl-4(3H)-quinazolinone has been doubly lithiated and reacted with various electrophiles to yield 2-substituted derivatives. This demonstrates the versatility of quinazolinone derivatives in organic synthesis, enabling the introduction of diverse functional groups into the molecule (Smith, El‐Hiti, Abdel-megeed, Abdo, 1996).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research on quinazolinone derivatives, including structures similar to 3-(2-phenylethyl)-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone, has shown these compounds possess significant antimicrobial and antifungal properties. A study by Gupta et al. (2008) synthesized several 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazolinone-4(3H)-one compounds, demonstrating enhanced antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activity against Aspergillus niger and Fusarium oxysporum. The introduction of the styryl moiety at the second position of the quinazolinone increased the biological activity, suggesting the potential for further investigation into similar compounds for antimicrobial applications Gupta, V., Kashaw, S., Jatav, V., & Mishra, P. (2008). Medicinal Chemistry Research.
Anti-inflammatory, Analgesic, and COX-II Inhibition
Another research avenue explores the anti-inflammatory, analgesic, and COX-II inhibitory properties of quinazolinone derivatives. Kumar et al. (2003) synthesized a range of quinazolinone compounds, finding one in particular, 6d, to exhibit significant potency in these areas. This research highlights the therapeutic potential of quinazolinone derivatives in managing pain and inflammation, pointing to their promise as a basis for developing new drugs with reduced ulcerogenic liability and acute toxicity Kumar, A., Sharma, S., & others (2003). Bioorganic & Medicinal Chemistry.
Anticancer Activity
Quinazolinones have also been identified for their anticancer potential. Hassanzadeh et al. (2019) developed quinazolinone-1,3,4-oxadiazole derivatives and tested their cytotoxic effects on MCF-7 and HeLa cell lines. Certain compounds, particularly one with a propyl moiety on the C2 of the quinazolinone ring, showed remarkable cytotoxic activity against the HeLa cell line. This underscores the significance of quinazolinone derivatives in cancer research and the potential for developing targeted anticancer therapies Hassanzadeh, F., Sadeghi-aliabadi, H., Jafari, E., Sharifzadeh, A., & Dana, N. (2019). Research in Pharmaceutical Sciences.
Synthesis and Chemical Properties
The synthesis and modification of quinazolinones are key areas of research due to their complex chemical properties and potential for varied biological activities. Cheng et al. (2013) described a one-pot synthesis method for 4(3H)-quinazolinones from anthranilamides and aldehydes, showcasing the flexibility and efficiency of synthesizing these compounds. Such methodologies enable the exploration of quinazolinone derivatives for further scientific and pharmacological research Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). Synthesis.
Eigenschaften
IUPAC Name |
3-(2-phenylethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S/c30-24-20-13-7-8-14-21(20)26-25(29(24)16-15-18-9-3-1-4-10-18)32-17-22-27-28-23(31-22)19-11-5-2-6-12-19/h1-14H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRSVXURIKUANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=NN=C(O4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-benzyl-1-piperazinyl)carbonyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4616089.png)
![N-[2-(cyclohexylthio)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4616095.png)

![N-1,3-benzothiazol-2-yl-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4616112.png)

![3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4616138.png)
![2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethanol](/img/structure/B4616144.png)
![6-(3-chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4616157.png)

![N-[4-(aminosulfonyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4616173.png)


![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4616189.png)
